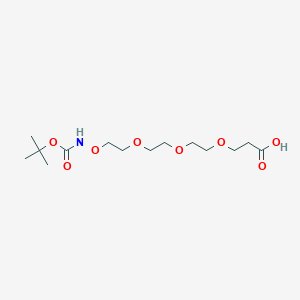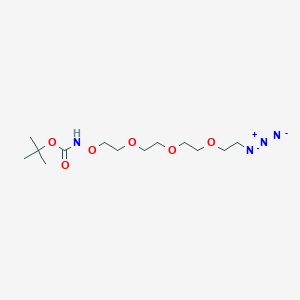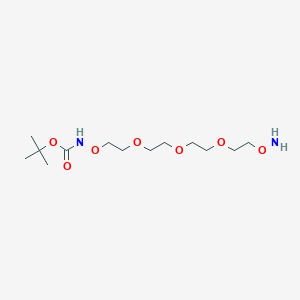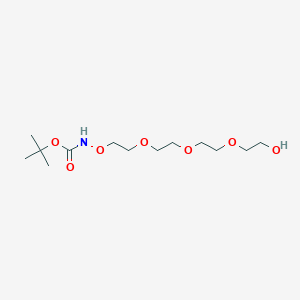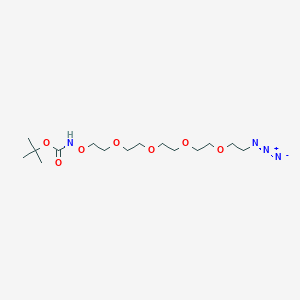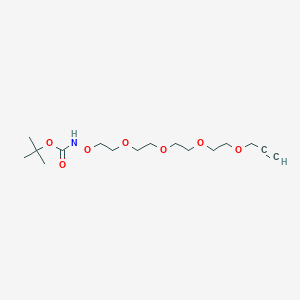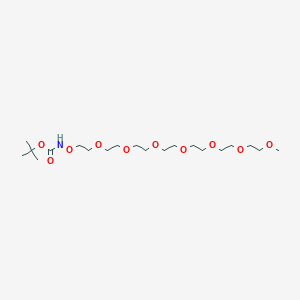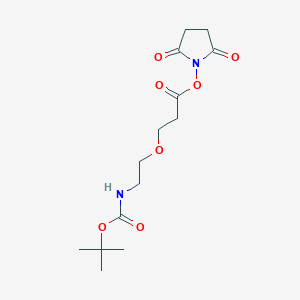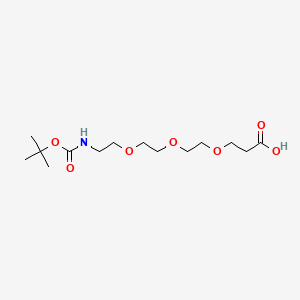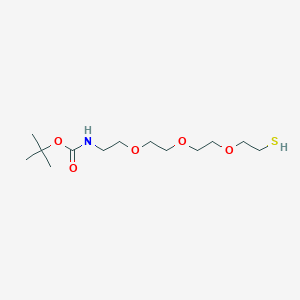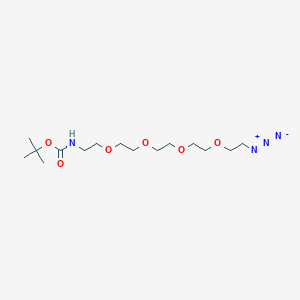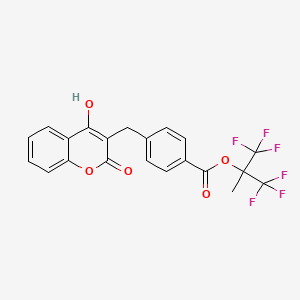
Tecarfarin
概要
説明
Tecarfarin is a late-stage, vitamin K antagonist (VKA), taken once a day as an oral anticoagulant like warfarin . It is under development for use as an anticoagulant . It has orphan drug and fast track designations from the FDA for the prevention of systemic thromboembolism (blood clots) of cardiac origin in patients with end-stage kidney disease (ESKD) and atrial fibrillation (AFib) .
Synthesis Analysis
This compound was developed using a retrometabolic drug design process which targets a different metabolic pathway from the one targeted by the most commonly prescribed anticoagulants . This may allow elimination by large capacity and non-saturable tissue esterase pathways that exist throughout the body rather than just in the liver .Molecular Structure Analysis
The molecular structure of this compound is C21H14F6O5 . The molar mass is 460.328 g·mol−1 .Chemical Reactions Analysis
This compound, like warfarin, was designed to have the same well-established and reversible VKA mechanism of action . It is metabolized by esterases, escaping metabolism by the cytochrome P450 system and thereby avoiding cytochrome P450–mediated drug-drug or drug-food interactions as well as genetic variations found in the cytochrome P450 system .科学的研究の応用
Novel Vitamin K Antagonist
Tecarfarin (ATI-5923) is a new oral vitamin K antagonist. A study by Ellis et al. (2009) showed that this compound, unlike warfarin, is metabolized by esterases and avoids metabolism by the cytochrome P450 system. This characteristic helps in avoiding drug-drug or drug-food interactions as well as genetic variations found in the cytochrome P450 system. Their research suggested that this compound may improve time in therapeutic range compared to warfarin (Ellis et al., 2009).
Comparison with Warfarin
Whitlock et al. (2016) conducted a randomized, double-blind trial comparing this compound and warfarin. The study concluded that this compound did not demonstrate superiority over warfarin for time in therapeutic range (TTR), but it showed similar TTR with well-controlled warfarin and appeared to be safe and well-tolerated (Whitlock et al., 2016).
Metabolism and Pharmacokinetics
Lightning et al. (2010) characterized the metabolism of this compound in vitro using rat, dog, and human hepatocytes. This compound is metabolized to a single inactive metabolite, ATI‐5900, by human esterases. The study showed that in dog and human hepatocytes, metabolism of this compound was much slower than in rat hepatocytes, which could imply more predictable elimination in vivo compared to warfarin, which is dependent on CYP2C9 and its polymorphisms (Lightning et al., 2010).
Pharmacodynamics and Safety
Albrecht et al. (2017) explored the pharmacokinetic (PK), pharmacodynamic (PD), and safety of this compound in human volunteers. Their studies indicated that this compound had a reduced propensity for drug interactions compared to warfarin. The results demonstrated this compound's tolerability without serious adverse events across multiple studies (Albrecht et al., 2017).
This compound in Animal Models
Bowersox et al. (2010) assessed the antithrombotic activity of this compound in canine and rabbit thrombosis models. The study showed that this compound, like warfarin, attenuates venous and arterial thrombus formation by reducing the levels of vitamin K-dependent coagulation factors (Bowersox et al., 2010).
Impact of Chronic Kidney Disease on Metabolism
Albrecht et al. (2017) also investigated the effect of chronic kidney disease (CKD) on the metabolism of this compound and warfarin. The study found that CKD inhibits the metabolism of warfarin but not this compound, suggesting that this compound may lead to more predictable dosing in CKD patients requiring anticoagulation therapy (Albrecht et al., 2017).
作用機序
Tecarfarin, like warfarin, was designed to have the same well-established and reversible VKA mechanism of action . It is metabolized by esterases, escaping metabolism by the cytochrome P450 system and thereby avoiding cytochrome P450–mediated drug-drug or drug-food interactions as well as genetic variations found in the cytochrome P450 system .
Safety and Hazards
将来の方向性
Tecarfarin has orphan drug and fast track designations from the FDA for the prevention of systemic thromboembolism (blood clots) of cardiac origin in patients with end-stage kidney disease (ESKD) and atrial fibrillation (AFib) . Cadrenal Therapeutics is also pursuing additional regulatory strategies for unmet needs in anticoagulation therapy for patients with LVADs .
特性
IUPAC Name |
(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) 4-[(4-hydroxy-2-oxochromen-3-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6O5/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30/h2-9,28H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLNTQDOVCLQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235788 | |
| Record name | Tecarfarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
867257-26-9 | |
| Record name | Tecarfarin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867257269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tecarfarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tecarfarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TECARFARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1479YT50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



